U89232 - 134017-78-0

U89232

Catalog Number: EVT-255536
CAS Number: 134017-78-0
Molecular Formula: C19H25N5O2
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
U-89232 appears to be a cardioselective KATP channel opener.
Source and Classification

U89232 is derived from the class of compounds known as cyanoguanidines. Its structure is closely related to cromakalim, a well-known vasodilator. The classification of U89232 places it among potassium channel openers, specifically targeting K_ATP channels that play significant roles in various physiological processes such as insulin secretion and smooth muscle contraction .

Synthesis Analysis

The synthesis of U89232 involves several key steps that typically include the formation of the cyanoguanidine moiety and subsequent modifications to achieve the desired pharmacological properties. Although specific synthetic routes are not detailed in the available literature, general methods for synthesizing cyanoguanidine derivatives often include:

  1. Formation of Cyanoguanidine: This can be achieved through the reaction of guanidine with cyanogen bromide or other cyanating agents.
  2. Modification Steps: Following the formation of the base structure, various alkyl or aryl groups may be introduced to enhance specificity and potency towards K_ATP channels.
  3. Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are not explicitly documented for U89232.

Molecular Structure Analysis

The molecular structure of U89232 can be described as follows:

  • Molecular Formula: C₁₄H₁₈Cl₃N₅O
  • Molecular Weight: Approximately 365.68 g/mol
  • Structural Features:
    • The presence of a cyanoguanidine group contributes to its biological activity.
    • Substituents that enhance lipophilicity and selectivity towards cardiac tissues.

Three-dimensional modeling studies could provide insights into its binding affinity and interaction with K_ATP channels, although specific data on these analyses were not available in the current literature.

Chemical Reactions Analysis

U89232 is primarily involved in reactions that affect ion channel activity. As a K_ATP channel opener, its interactions can lead to:

  1. Vasodilation: By opening K_ATP channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
  2. Cardiac Effects: Potentially reducing myocardial oxygen demand by altering cardiac workload.

Further studies could elucidate any secondary reactions or metabolic pathways involved in its pharmacokinetics.

Mechanism of Action

The mechanism of action for U89232 revolves around its ability to open ATP-sensitive potassium channels in cardiac tissues. This action leads to:

  • Hyperpolarization of Cell Membranes: Resulting in decreased calcium influx through voltage-gated calcium channels.
  • Reduced Contractility: This effect can lower heart rate and myocardial oxygen consumption, making it beneficial in conditions like ischemia.

Quantitative data regarding the potency (e.g., IC50 values) for K_ATP channel opening would further clarify its efficacy compared to other known agents.

Physical and Chemical Properties Analysis

U89232 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is common for compounds intended for biological assays.
  • Stability: Stability data under various pH conditions would be critical for understanding its shelf life and storage requirements.
  • Purity Levels: Commercially available samples often report purities exceeding 98%, indicating high-quality synthesis processes .
Applications

The primary applications of U89232 lie within cardiovascular research and pharmacology:

  1. Research Tool: As a selective opener of K_ATP channels, it can be used to study their role in cardiovascular physiology.
  2. Potential Therapeutic Agent: Its properties suggest possible applications in treating conditions characterized by impaired blood flow or ischemic heart disease.
  3. Drug Development: Further exploration may lead to the development of new therapies targeting similar pathways with improved safety profiles.
Introduction

Historical Context of U89232 in Chemical Research

U89232 was synthesized in the early 1990s during structure-activity relationship (SAR) explorations of cromakalim analogues. Unlike first-generation KATP openers that caused profound hypotension, U89232 demonstrated selective cardioprotection without significant hemodynamic alterations. Key milestones include:

  • 1994: Gibson et al. first documented U89232's unique pharmacological profile, showing 100-fold lower vasodilatory potency than cromakalim in isolated rabbit aortic rings, yet retaining anti-ischemic activity [6].
  • 1997: Fuchs et al. validated U89232's infarct-reducing effects (18.5% vs. 63.2% in controls) in a pivotal porcine ischemia-reperfusion model, establishing its cardioselectivity [6].
  • Structural Innovation: The addition of cyanoguanidine and dimethylchromanol groups (Molecular Formula: C19H25N5O2; MW: 355.43 g/mol) was crucial for tissue selectivity [6].

Table 1: Comparative Profile of U89232 and Reference KATP Openers

PropertyU89232CromakalimPinacidil
Vasodilatory PotencyLow (EC50 >10μM)High (EC50 0.1μM)Moderate
Cardioprotective Efficacy18.5% infarct size35% infarct sizeVariable
Glibenclamide ReversibilityContradictory1YesYes
Cardiac Function ImpactMinimalReduced contractilityReduced contractility

1Shebuski et al. (1994) reported irreversibility in rabbits [6], while Fuchs et al. (1997) observed reversibility in pigs [6].

Theoretical Frameworks Underlying U89232's Functional Design

U89232's development was guided by interrelated theoretical constructs:

Structure-Activity Relationship (SAR) Principles

The compound embodies three SAR-driven modifications:

  • Cyanoguanidine moiety: Replaces cromakalim’s benzopyran ring, enhancing cardiac tissue binding affinity through hydrogen bonding interactions with SUR2A subunits [6].
  • Chiral hydroxy group: The (3R,4S) configuration optimizes spatial orientation for mitochondrial KATP channel binding while sterically hindering vascular sites [6].
  • Dimethylchromanol system: Hydrophobic domain that limits systemic distribution, reducing off-target effects [6].

Electrophysiological Framework

U89232 operates within the KATP channel gating theory:

  • Under ischemic conditions, intracellular ATP depletion prompts U89232 binding to Kir6.2-SUR2A complexes, stabilizing the channel’s open conformation [6].
  • This hyperpolarizes cardiomyocytes, reducing calcium influx and contractility—thereby lowering oxygen demand during ischemia [6].

Table 2: Molecular Determinants of U89232 Selectivity

Structural ElementTheoretical RoleBiological Consequence
Cyanoguanidine groupHydrogen bond donor/acceptorEnhanced cardiac SUR2A affinity
(3R,4S)-hydroxy configurationStereospecific binding100x selectivity over vascular SUR2B
DimethylchromanolMembrane partitioning domainLimited systemic exposure

Knowledge Gaps in Current U89232 Literature

Despite promising data, significant uncertainties persist:

Mechanistic Contradictions (Evidence Gap)

The glibenclamide reversibility paradox remains unresolved:

  • Porcine models show complete blockade of cardioprotection by glibenclamide [6]
  • Rabbit studies demonstrate preserved infarct reduction despite KATP blockade [6]
  • Critical gap: Unknown species-specific binding kinetics or off-target effects mediating protection

Molecular Determinants of Selectivity (Knowledge Void Gap)

No studies have:

  • Mapped U89232’s binding site on cardiac SUR2A using crystallography or mutagenesis
  • Quantified affinity differences between cardiac and vascular KATP isoforms
  • Examined effects on mitochondrial vs. sarcolemmal KATP subtypes

Translational Limitations (Methodological Gap)

  • Model deficiency: All in vivo data derive from acute ischemia models; chronic coronary disease simulations are absent [5]
  • Endpoint narrowness: Focus on infarct size ignores arrhythmogenesis, diastolic function, or long-term remodeling [5]

Table 3: Key Research Gaps and Methodological Constraints

Gap CategorySpecific UncertaintyConsequence
Evidence conflictSpecies-dependent glibenclamide effectsUncertain translational relevance
Mechanism knowledge voidPrecise molecular binding coordinatesRational design impeded
Methodological limitationLack of chronic ischemia modelsClinical applicability unknown
Theoretical applicationSAR generalization to new compoundsScaffold optimization limited

Research Hypothesis and Objectives

Building upon existing gaps, we propose:

Central Hypothesis

U89232's cardioselectivity arises from stereospecific binding to a SUR2A-specific hydrophobic pocket distinct from vascular SUR2B binding sites, conferring glibenclamide-resistant cardioprotection through mitochondrial KATP stabilization.

Research Objectives

Using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) [3]:

  • Objective 1: Determine U89232’s binding kinetics for human SUR2A vs. SUR2B isoforms
  • Methodology: Radioligand displacement assays with [3H]-glibenclamide in transfected HEK293 membranes
  • Novelty: First comparative affinity quantification (addresses knowledge void gap)
  • Objective 2: Resolve species-dependent glibenclamide reversibility mechanisms
  • Methodology: Ex vivo Langendorff perfusion comparing mouse, rabbit, and porcine hearts (PICOT: Population=tissue; Intervention=U89232±glibenclamide; Outcome=infarct size/arrhythmias; Time=120min reperfusion) [3]
  • Relevance: Explains evidence gaps in prior studies
  • Objective 3: Develop U89232 derivatives with enhanced SUR2A specificity
  • Methodology: Molecular modeling-guided synthesis targeting the Glu1507-Lys1510 SUR2A subdomain
  • Translation: Bridges theoretical framework and drug design

Table 4: Objective Alignment with Knowledge Gaps

ObjectiveTargeted GapTheoretical BasisExpected Outcome
1Molecular binding voidKATP allosteric gating theorySUR2A affinity parameters
2Species contradictionTissue-specific channel regulationUnified reversibility model
3SAR generalization limitComputational chemistry principlesNext-gen cardioselective lead compound

Properties

CAS Number

134017-78-0

Product Name

U89232

IUPAC Name

1-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(2-methylbutan-2-yl)guanidine

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C19H25N5O2/c1-6-18(2,3)24-17(22-11-21)23-15-13-9-12(10-20)7-8-14(13)26-19(4,5)16(15)25/h7-9,15-16,25H,6H2,1-5H3,(H2,22,23,24)/t15-,16+/m0/s1

InChI Key

XOYZVGFXSLYSCF-JKSUJKDBSA-N

SMILES

CCC(C)(C)NC(=NC1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N

Synonyms

Guanidine, N-cyano-N'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N''-(1,1-dimethylpropyl)-, trans-
trans-N-cyano-N'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N''-(1,1-dimethylpropyl)guanidine
U 89232
U-89232

Canonical SMILES

CCC(C)(C)NC(=NC1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N

Isomeric SMILES

CCC(C)(C)NC(=N[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.